Metalaxyl D3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

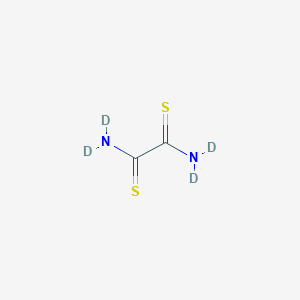

Le Métalaxyl D3 est un analogue marqué par un isotope stable du fongicide acylalanine, le métalaxyl. Son nom chimique est le 2-(2,6-diméthyl-N-[2-(trideutéroxy)acétyl]anilino)propanoate de méthyle. Ce composé est principalement utilisé comme étalon de référence dans l'analyse environnementale et alimentaire en raison de son marquage isotopique stable, qui aide à la quantification et à l'analyse précises .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Métalaxyl D3 implique l'incorporation d'atomes de deutérium dans le groupe méthoxy du métalaxyl. La voie de synthèse générale comprend les étapes suivantes :

Matière première : La synthèse commence par la 2,6-diméthylaniline.

Acylation : L'aniline est acylée avec de l'acide méthoxyacétique pour former de la N-(2,6-diméthylphényl)-N-(méthoxyacétyl)aniline.

Déutération : Le groupe méthoxy est ensuite remplacé par un groupe trideutéroxy à l'aide de réactifs deutérés.

Estérification : La dernière étape implique l'estérification avec le 2-bromopropanoate de méthyle pour donner du Métalaxyl D3

Méthodes de production industrielle

La production industrielle du Métalaxyl D3 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : De grandes quantités de matières premières et de réactifs sont utilisées.

Purification : Le produit est purifié à l'aide de techniques telles que la recristallisation et la chromatographie.

Contrôle de la qualité : Le produit final est soumis à un contrôle qualité rigoureux pour garantir sa pureté et la précision du marquage isotopique

Analyse Des Réactions Chimiques

Types de réactions

Le Métalaxyl D3 subit diverses réactions chimiques, notamment :

Oxydation : Le Métalaxyl D3 peut être oxydé pour former les N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir les groupes carbonyle en alcools.

Substitution : Le groupe méthoxy peut être remplacé par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Les réactions de substitution nécessitent souvent des catalyseurs ou des conditions spécifiques telles que des milieux acides ou basiques.

Principaux produits formés

Oxydation : N-oxydes du Métalaxyl D3.

Réduction : Dérivés alcooliques du Métalaxyl D3.

Substitution : Divers dérivés substitués en fonction des réactifs utilisés.

Applications De Recherche Scientifique

Le Métalaxyl D3 est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable. Parmi ses applications, citons :

Industrie : Utilisé dans l'industrie agricole pour étudier la persistance et l'efficacité du métalaxyl dans la lutte contre les maladies fongiques des cultures

Mécanisme d'action

Le Métalaxyl D3, comme son homologue non marqué, fonctionne comme un fongicide acylalanine. Il inhibe la synthèse de l'ARN ribosomique en ciblant l'ARN polymérase I dans les oomycètes, perturbant ainsi la synthèse des protéines et la croissance fongique. Cette inhibition affecte divers stades du cycle de vie fongique, notamment la croissance des hyphes et la formation des sporanges .

Mécanisme D'action

Metalaxyl D3, like its non-labeled counterpart, functions as an acylalanine fungicide. It inhibits the synthesis of ribosomal RNA by targeting RNA polymerase I in oomycetes, thereby disrupting protein synthesis and fungal growth. This inhibition affects various stages of the fungal life cycle, including hyphal growth and sporangia formation .

Comparaison Avec Des Composés Similaires

Composés similaires

Métalaxyl : L'analogue non marqué du Métalaxyl D3, largement utilisé comme fongicide.

Métalaxyl-M :

Bénalaxyl : Un autre fongicide acylalanine avec un mode d'action similaire

Unicité du Métalaxyl D3

Le Métalaxyl D3 est unique en raison de son marquage isotopique stable, qui permet une quantification et une analyse précises en recherche scientifique. Ce marquage le rend particulièrement précieux dans les études impliquant la spectrométrie de masse à dilution isotopique, fournissant des données précises et fiables .

Propriétés

Formule moléculaire |

C15H21NO4 |

|---|---|

Poids moléculaire |

282.35 g/mol |

Nom IUPAC |

methyl 2-(2,6-dimethyl-N-[2-(trideuteriomethoxy)acetyl]anilino)propanoate |

InChI |

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/i4D3 |

Clé InChI |

ZQEIXNIJLIKNTD-GKOSEXJESA-N |

SMILES isomérique |

[2H]C([2H])([2H])OCC(=O)N(C1=C(C=CC=C1C)C)C(C)C(=O)OC |

SMILES canonique |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12059186.png)

(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)